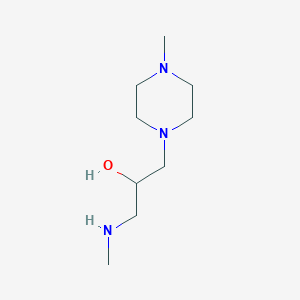

1-(Methylamino)-3-(4-methylpiperazin-1-yl)propan-2-ol

Description

1-(Methylamino)-3-(4-methylpiperazin-1-yl)propan-2-ol is a secondary amine derivative featuring a propan-2-ol backbone substituted with a methylamino group at position 1 and a 4-methylpiperazinyl group at position 2. Its IUPAC name reflects these substituents, and its InChIKey (VCDXYRUOTHQYNM-UHFFFAOYSA-N) confirms the stereochemical and structural configuration . The compound is listed under CAS number 462066-61-1 and is commercially available from multiple suppliers, indicating its relevance in pharmaceutical and chemical research .

The compound’s purity (>95%) and physicochemical properties (e.g., molecular weight: 217.3 g/mol) align with typical standards for bioactive molecules .

Properties

IUPAC Name |

1-(methylamino)-3-(4-methylpiperazin-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O/c1-10-7-9(13)8-12-5-3-11(2)4-6-12/h9-10,13H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDXYRUOTHQYNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CN1CCN(CC1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylamino)-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves the reaction of 4-methylpiperazine with a suitable epoxide or halohydrin. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process may also involve the use of solvents like ethanol or methanol to dissolve the reactants and control the reaction temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Methylamino)-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Specifically, it has been studied for its role in the development of drugs targeting neurological disorders. The piperazine ring is often associated with various pharmacological activities including anxiolytic and antidepressant effects.

2. Neurotransmitter Modulation:

Research indicates that compounds similar to 1-(Methylamino)-3-(4-methylpiperazin-1-yl)propan-2-ol may influence neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation can be crucial in the treatment of mood disorders and schizophrenia .

3. Synthesis of Derivatives:

The compound serves as a precursor in the synthesis of more complex molecules used in medicinal chemistry. For example, it can be modified to create analogs that may exhibit enhanced efficacy or reduced side effects compared to existing drugs .

Synthetic Chemistry Applications

1. Reaction Intermediate:

In synthetic organic chemistry, this compound can act as an intermediate in various reactions aimed at producing other biologically active compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing new chemical entities .

2. Fluorine Labeling:

Recent studies have explored the use of similar propanolamine derivatives for fluorine labeling in positron emission tomography (PET). This application is critical in developing radiopharmaceuticals for imaging purposes .

Case Studies

Case Study 1: Neuropharmacological Research

A study demonstrated that derivatives of this compound exhibited significant binding affinity to serotonin receptors, suggesting their potential as antidepressants. The research involved synthesizing several analogs and testing their effects on receptor activity and behavioral models of depression .

Case Study 2: Synthesis of Radiolabeled Compounds

In another case, researchers synthesized a radiolabeled version of the compound for use in PET imaging studies. This involved attaching a fluorine isotope to the propanolamine structure, which was then evaluated for its pharmacokinetics and biodistribution in animal models .

Mechanism of Action

The mechanism of action of 1-(Methylamino)-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The compound’s structure allows it to bind to active sites or receptors, thereby modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

a) 1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

- Structure: Features an adamantane group attached to the phenoxy moiety.

- Its dihydrochloride salt form increases solubility .

b) 1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride

- Structure: Substituted with a chloro and methyl group on the phenoxy ring.

- Properties : The electron-withdrawing chlorine atom may enhance metabolic stability compared to the parent compound. The hydrochloride salt improves bioavailability .

- Activity: Chlorinated aromatic groups are common in β-blockers (e.g., propranolol), hinting at possible adrenergic receptor modulation .

c) 1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

- Structure: Contains a methoxy group on the phenoxy ring.

- The dihydrochloride form enhances aqueous solubility .

- Research: Methoxy-substituted phenoxy compounds are explored for antiarrhythmic and α/β-adrenoceptor binding activity, as seen in related indole derivatives .

Analogues with Varied Backbones or Functional Groups

a) Nadolol (Impurity F)

- Structure: (2RS)-1-[(1,1-Dimethyl ethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride.

- Comparison: Replaces the 4-methylpiperazinyl group with a tert-butylamino group and a naphthyloxy moiety.

- Activity: Nadolol is a non-selective β-blocker; the naphthyloxy group contributes to prolonged receptor binding .

b) 1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol

- Structure : Substituted with a furylmethoxy group instead of piperazine.

- Applications : Modulates ion channels and neurotransmitter release, highlighting the impact of heterocyclic substituents on cellular signaling pathways .

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Pharmacological Notes | CAS Number |

|---|---|---|---|---|

| 1-(Methylamino)-3-(4-methylpiperazin-1-yl)propan-2-ol | 217.3 | 4-Methylpiperazine, methylamino | Potential β-adrenoceptor modulation | 462066-61-1 |

| 1-[4-(Adamantan-1-yl)phenoxy]-... dihydrochloride | 353.3 | Adamantane, dihydrochloride | CNS-targeted applications | 464877-24-5 |

| 1-(4-Chloro-3-methylphenoxy)-... hydrochloride | 353.3 | Chloro, methylphenoxy | Enhanced metabolic stability | 1211504-33-4 |

| Nadolol (Impurity F) | 309.8 | Naphthyloxy, tert-butylamino | Non-selective β-blocker | 15230-34-9 |

Research Findings and Implications

- Metabolic Stability: Chlorinated or methoxy-substituted analogues show improved stability in hepatic microsomal assays compared to non-substituted derivatives .

- Structural-Activity Relationships (SAR) :

- Bulky groups (e.g., adamantane) enhance lipophilicity but may reduce oral bioavailability.

- Electron-withdrawing groups (e.g., Cl) improve metabolic resistance.

- Salt forms (e.g., hydrochloride) optimize solubility for parenteral formulations .

Biological Activity

1-(Methylamino)-3-(4-methylpiperazin-1-yl)propan-2-ol, also known by its CAS number 462066-61-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure features a methylamino group and a piperazine moiety, which are often associated with various biological activities. The compound's properties include:

- Molecular Weight : 175.29 g/mol

- LogP : Indicates moderate lipophilicity, which can influence its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Early research suggests that it may act as an agonist or antagonist at certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS).

Potential Mechanisms:

- Neurotransmitter Modulation : The piperazine structure is known to interact with serotonin and dopamine receptors, potentially influencing mood and cognition.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways, which may lead to effects on cell proliferation and apoptosis.

Biological Activity Data

A summary of relevant biological activity data is provided below:

| Biological Activity | Effect | Reference |

|---|---|---|

| Serotonin Receptor Agonism | Modulates mood | |

| Dopamine Receptor Interaction | Potentially affects reward pathways | |

| Kinase Inhibition | Impacts cell growth and survival |

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

- Neuropharmacological Study : A study explored the compound's effects on anxiety-related behaviors in rodent models. Results indicated a significant reduction in anxiety-like behaviors at specific dosages, suggesting potential for treating anxiety disorders.

- Anticancer Activity : In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines. The mechanism was linked to its ability to induce apoptosis through mitochondrial pathways, similar to other piperazine derivatives.

- Cytotoxicity Assessment : Toxicological evaluations showed that while the compound exhibited cytotoxic effects against certain cancer cells, it had a favorable safety profile in normal cell lines, indicating potential for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(methylamino)-3-(4-methylpiperazin-1-yl)propan-2-ol, and how can reaction efficiency be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed allylic amination. For example, the Tsuji-Trost reaction under non-conventional conditions (e.g., aqueous or solvent-free systems) may improve atom economy. Validate efficiency using HPLC (e.g., C18 column, 2.0 µL injection volume) to monitor intermediate purity .

- Key Data :

| Reaction Type | Catalyst/Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Allylic Amination | Pd(OAc)₂, ligand | 65–75% | ≥95% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm stereochemistry and functional groups. For example, the propan-2-ol moiety shows distinct δ 3.5–4.0 ppm (1H) and δ 60–70 ppm (13C). Mass spectrometry (HRMS) validates molecular weight, while IR confirms secondary amine (N–H stretch ~3300 cm⁻¹) and hydroxyl groups .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Screen for cytotoxicity using HL-60/K562 leukemia cell lines with MTT assays. Measure caspase-3 activation via fluorometric kits to assess apoptosis induction. Compare results to reference compounds like 1-(4-fluorophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline (IC₅₀: 2–5 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data across studies?

- Methodological Answer : Cross-validate using standardized assays (e.g., NCI-60 panel) and control for purity (≥97% by HPLC). Assess substituent effects: The 4-methylpiperazinyl group enhances solubility but may reduce blood-brain barrier penetration. Compare results with structurally related analogs (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid derivatives) .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer : Employ chiral catalysts (e.g., BINAP ligands) or enzymatic resolution. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column). For example, (S)-enantiomers may show superior bioactivity in kinase inhibition assays .

Q. How do impurities impact pharmacological activity, and how are they quantified?

- Methodological Answer : Use LC-MS/MS to identify impurities (e.g., 1-(4-ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol). Follow pharmacopeial guidelines (e.g., USP) with reference standards (e.g., LGC Standards MM0027.11) for quantification. Impurities >0.1% require structural elucidation .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.